molecular formula C13H12FNO2 B14209296 5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one CAS No. 831181-50-1

5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one

Cat. No.: B14209296
CAS No.: 831181-50-1
M. Wt: 233.24 g/mol
InChI Key: KCFZUGQESQXEAH-UHFFFAOYSA-N
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Description

5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one: is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a fluorophenyl group and a pyrrolidinone ring, making it a valuable molecule in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one typically involves the reaction of 4-fluorobenzaldehyde with 3-methylpyrrolidin-2-one under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidinones with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Further research is ongoing to explore its efficacy and safety in clinical settings .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 5-[2-(4-Fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other pyrrolidinone derivatives and contributes to its diverse applications in research and industry .

Properties

CAS No.

831181-50-1

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)-2-oxoethylidene]-3-methylpyrrolidin-2-one

InChI

InChI=1S/C13H12FNO2/c1-8-6-11(15-13(8)17)7-12(16)9-2-4-10(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,17)

InChI Key

KCFZUGQESQXEAH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C2=CC=C(C=C2)F)NC1=O

Origin of Product

United States

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